molecular formula C13H15ClO B2522756 1-(Chloromethyl)-3-(4-methoxyphenyl)bicyclo[1.1.1]pentane CAS No. 2287333-42-8

1-(Chloromethyl)-3-(4-methoxyphenyl)bicyclo[1.1.1]pentane

Cat. No. B2522756
CAS RN: 2287333-42-8
M. Wt: 222.71
InChI Key: QOFNRAYGEPVQBP-UHFFFAOYSA-N
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Description

Bicyclo[1.1.1]pentanes were demonstrated to be bioisosteres of the phenyl ring . They are used in drug discovery by pharmaceutical companies like Gilead Sciences, Hoffman-La Roche, Idorsia, Merck, Janssen Pharm., etc .


Synthesis Analysis

The synthesis of BCPs is a significant challenge from a synthetic point of view . A practical general reaction that gives BCPs on mg- to kg-quantities using just light has been reported . A new approach for the installation of the BCP unit on the xanthate moiety by means of a radical exchange process has also been presented .


Molecular Structure Analysis

BCPs are a class of compounds that have a unique three-dimensional structure. They consist of a three-membered ring with two carbon atoms and one other atom, which can vary .


Chemical Reactions Analysis

The chemical reactions involving BCPs often involve the opening of the three-membered ring, which can be achieved under certain conditions . The exact reactions would depend on the specific substituents attached to the BCP core.


Physical And Chemical Properties Analysis

BCPs have unique physico-chemical properties. They have been shown to influence the permeability, aqueous solubility, and in vitro metabolic stability of drug molecules .

Mechanism of Action

The mechanism of action of a BCP-based compound would depend on the specific compound and its biological target. In general, BCPs are used as bioisosteres of the phenyl ring, which means they can mimic the properties of a phenyl ring in a biological system .

Future Directions

The use of BCPs in drug discovery is a promising area of research. The development of practical methods for the synthesis of BCPs should ease the transition of BCP-containing bioactive compounds to clinical candidates, and subsequently to drugs .

properties

IUPAC Name

1-(chloromethyl)-3-(4-methoxyphenyl)bicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO/c1-15-11-4-2-10(3-5-11)13-6-12(7-13,8-13)9-14/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOFNRAYGEPVQBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C23CC(C2)(C3)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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